molecular formula C6H3ClF2OS B13576887 1-(5-Chloro-thiophen-2-yl)-2,2-difluoro-ethanone

1-(5-Chloro-thiophen-2-yl)-2,2-difluoro-ethanone

Cat. No.: B13576887
M. Wt: 196.60 g/mol
InChI Key: MJAQNLJQRRRZIZ-UHFFFAOYSA-N
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Description

1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one typically involves the reaction of 5-chloro-2-acetylthiophene with difluoroethanone under specific conditions. One common method includes:

    Starting Materials: 5-chloro-2-acetylthiophene and difluoroethanone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl group and the halogen atoms, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens with the thiophene ring makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C6H3ClF2OS

Molecular Weight

196.60 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C6H3ClF2OS/c7-4-2-1-3(11-4)5(10)6(8)9/h1-2,6H

InChI Key

MJAQNLJQRRRZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)C(F)F

Origin of Product

United States

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